

Technical Guide: Potassium (N-propylsulfamoyl)amide Reagent

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Compound of Interest

Compound Name: potassium (N-propylsulfamoyl)amide

CAS No.: 1393813-41-6

Cat. No.: B579856

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Context: Advanced Organic Synthesis & API Manufacturing (Macitentan Pathway)

Executive Summary & Chemical Identity

Potassium (N-propylsulfamoyl)amide (CAS: 1393813-41-6) is a specialized nucleophilic reagent predominantly utilized in the pharmaceutical industry for the synthesis of Macitentan (Opsumit), a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension (PAH).

Unlike neutral N-propylsulfamide, this pre-formed potassium salt offers enhanced nucleophilicity and solubility profiles in polar aprotic solvents, streamlining

(nucleophilic aromatic substitution) reactions on pyrimidine scaffolds. This guide dissects its nomenclature, physicochemical properties, and critical role in drug development workflows.

Chemical Identifiers

Category	Data
CAS Number	1393813-41-6
Molecular Formula	
Molecular Weight	176.28 g/mol
SMILES	<chem>CCCN(S(=O)(=O)[NH-].[K+]</chem>
Appearance	White to off-white crystalline solid
Solubility	Soluble in water, DMSO, DMF; slightly soluble in methanol

Nomenclature & Synonyms

In technical literature and procurement databases, this reagent is referenced by various identifiers ranging from IUPAC systematics to functional descriptions.

A. Systematic & Structural Synonyms

These names describe the exact chemical connectivity and are preferred in patent literature and regulatory filings (CMC).

- Potassium propylsulfamoylzanide (IUPAC-compliant)[1]
- Sulfamide, N-propyl-, potassium salt (1:1)[2][1][3][4][5]
- N-Propylsulfamide potassium salt[2][1][3][4][5][6][7][8]
- Potassium (propylsulfamoyl)amine[2][1][4][8][9][10]

B. Functional & Industrial Synonyms

These terms are often used in manufacturing batch records or supplier catalogs.

- Macitentan Intermediate 3 (Refers to its sequence in the convergent synthesis of Macitentan)

- N-Propylsulfamoyl amide Potassium[2][1][3][4][5][6][7][8][10][11]
- Propylamino-sulfonamide potassium salt[2][6]

C. Abbreviated/Lab Slang

- N-Pr-Sulfamide-K[2][1][3][4][5][6][7][8][10][11]
- K-PSA (Internal designation in some process chemistry logs)

Technical Core: The Macitentan Synthesis Workflow

The primary utility of **Potassium (N-propylsulfamoyl)amide** is its role as the sulfonamide donor in the synthesis of Macitentan. It undergoes a nucleophilic aromatic substitution () with a dichloropyrimidine intermediate.

Mechanistic Insight

The reaction involves the attack of the nitrogen anion (from the sulfamide) on the electrophilic C-4 position of the pyrimidine ring.

- Why the Salt? Using the pre-formed potassium salt avoids the need for strong exogenous bases (like or) during the coupling step, reducing side reactions such as hydrolysis of the chloropyrimidine or bis-substitution.
- Regioselectivity: The steric bulk of the propyl group and the electronic nature of the potassium salt direct the substitution to the less sterically hindered position, though in the symmetric precursor (below), this is simplified.

Pathway Visualization (Graphviz)

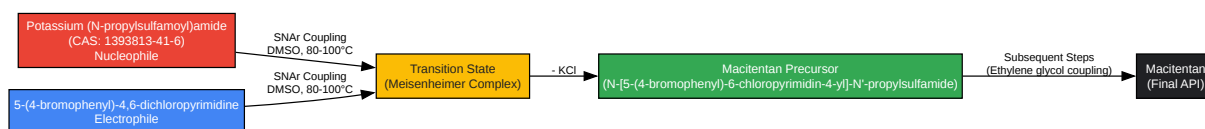


Figure 1: Role of Potassium (N-propylsulfamoyl)amide in Macitentan Synthesis

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Figure 1: The convergent synthesis pathway demonstrating the nucleophilic attack of the potassium salt reagent on the pyrimidine scaffold.

Experimental Protocol: Self-Validating Synthesis

Objective: Coupling of **Potassium (N-propylsulfamoyl)amide** with 5-(4-bromophenyl)-4,6-dichloropyrimidine.

Safety Prerequisite:

- Perform all operations in a fume hood.
- The pyrimidine intermediate is a skin sensitizer.
- Ensure anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride equivalent if generated in situ (though using the salt mitigates this).

Step-by-Step Methodology

- Preparation of Reaction Matrix:
 - Charge a dry 3-neck round-bottom flask with 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq).
 - Add anhydrous DMSO (10 volumes relative to pyrimidine mass). Note: DMSO is chosen for its high dielectric constant, stabilizing the transition state of the reaction.

- Reagent Addition:
 - Add **Potassium (N-propylsulfamoyl)amide** (1.1 to 1.2 eq) in a single portion.
 - Validation Check: The mixture should remain a suspension initially. If the solution turns immediately black, check solvent purity (water content).
- Reaction Phase:
 - Heat the mixture to 80–100°C under nitrogen atmosphere.
 - Monitor via HPLC or TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
 - Endpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the dichloropyrimidine peak.
- Quench and Isolation:
 - Cool the reaction mass to 20°C.
 - Pour the mixture into ice-cold water (20 volumes). The rapid change in polarity will precipitate the product.
 - Adjust pH to 4–5 using dilute HCl (to protonate the resulting sulfonamide nitrogen, ensuring the neutral form precipitates).
 - Filter the solid, wash with water, and dry under vacuum at 50°C.
- Quality Control (Self-Validation):
 - ¹H NMR (DMSO-d₆): Look for the propyl group signals (triplet at ~0.8 ppm, multiplet at ~1.4 ppm, quartet at ~2.8 ppm) and the disappearance of one pyrimidine-Cl signal.

Handling, Stability, and Storage

To maintain the integrity of the potassium salt (which can be hygroscopic), strict adherence to storage protocols is required.

Parameter	Specification	Reason
Storage Temperature	2–8°C (Refrigerated)	Retards thermal decomposition of the sulfamide bond.
Atmosphere	Inert (Argon/Nitrogen)	Prevents absorption of atmospheric moisture which can cause clumping and hydrolysis.
Light Sensitivity	Protect from light	Sulfonamides can degrade under UV exposure over long durations.
Re-test Period	12 Months	Check for "caking" or discoloration (yellowing) which indicates degradation.

References

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